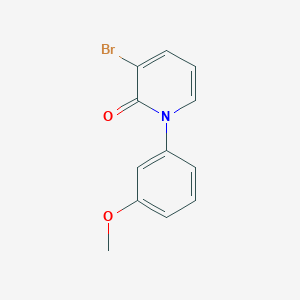

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one, commonly referred to as BMMP, is an organic compound with a wide range of applications. It is a versatile building block for organic synthesis and can be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. BMMP is also a useful reagent for the synthesis of heterocyclic compounds, and it has been used in the synthesis of a variety of natural products.

Scientific Research Applications

Synthesis of Novel Derivatives

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a compound that has been utilized in the selective synthesis of novel derivatives, such as 5-bromopyrimidine derivatives, showcasing its role as a key intermediate in organic synthesis. These derivatives are synthesized through processes like esterification, condensation, and Suzuki coupling, employing catalysts like Pd(PPh_3)_4 in toluene under argon gas, illustrating the compound's versatility in forming structurally diverse molecules (Jin Wusong, 2011).

Heterocyclic Compound Synthesis

Another significant application involves the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to yield imidazo[1,2-a]pyridines and indoles. This demonstrates the compound's utility in generating heterocyclic compounds, which are crucial in pharmaceutical chemistry for their biological activities. The versatility of this compound in facilitating the formation of different heterocycles through reactions with triethylamine is highlighted, underlining its significance in medicinal chemistry (J. Khalafy, D. Setamdideh, K. A. Dilmaghani, 2002).

Catalysis and Organic Transformations

The compound also finds applications in catalysis, as seen in the regioselective synthesis of medium-sized halolactones and bromooxepanes from unactivated alkenes. This is achieved using a catalytic system consisting of bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP), indicating the compound's role in facilitating organic transformations that yield structurally complex and functionally significant molecules (A. Verma, S. Jana, C. Prasad, A. Yadav, Sangit Kumar, 2016).

Intermediate in Biologically Active Compounds Synthesis

Furthermore, this compound serves as an important intermediate in the synthesis of biologically active compounds. An example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, illustrating its utility in generating compounds with potential pharmaceutical applications. This underscores the compound's relevance in drug discovery and development processes (Linxiao Wang et al., 2016).

Properties

IUPAC Name |

3-bromo-1-(3-methoxyphenyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-10-5-2-4-9(8-10)14-7-3-6-11(13)12(14)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBFSEXLUVUZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)

![3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2739685.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2739692.png)

![4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2739694.png)